molecular formula C9H15NO2 B1342553 Ethyl 2-(piperidin-4-ylidene)acetate CAS No. 315203-51-1

Ethyl 2-(piperidin-4-ylidene)acetate

Cat. No. B1342553
M. Wt: 169.22 g/mol
InChI Key: VAYPMPDBKBYGSQ-UHFFFAOYSA-N
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Description

“Ethyl 2-(piperidin-4-ylidene)acetate” is an organic compound with the CAS Number: 59184-90-6 . It has a molecular weight of 171.24 .


Synthesis Analysis

The synthesis of “Ethyl 2-(piperidin-4-ylidene)acetate” involves the removal of the metalation group, dehydroxylation, and pyridine reduction . The process involves the use of ethyl acetate and the reaction is carried out in a hydrogenation apparatus .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-(piperidin-4-ylidene)acetate” is represented by the formula C9H17NO2 . The InChI key for this compound is IHSUFLCKRIHFGY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Ethyl 2-(piperidin-4-ylidene)acetate” is a solid or liquid at room temperature . It has a molecular weight of 171.24 .

Scientific Research Applications

1. Application in Crystallography and Molecular Structure Analysis

Ethyl 2-(piperidin-4-ylidene)acetate, due to its structural characteristics, has been involved in the study of molecular structures and crystallography. For instance, it has been used in the crystallization of certain compounds like desloratadine, a tricyclic antihistamine, to study their molecular structure and properties. The absence of strong hydrogen bonds in such molecules, despite the presence of good hydrogen-bond donors like secondary NH groups, represents an interesting aspect of these structures (Bhatt & Desiraju, 2006).

2. Role in Synthesis of Chiral Building Blocks for Alkaloid Synthesis

In the field of asymmetric synthesis, ethyl 2-(piperidin-4-ylidene)acetate plays a crucial role. It has been used in the synthesis of chiral building blocks essential for alkaloid synthesis. This involves the asymmetric intramolecular Michael reaction of acyclic compounds, leading to the formation of versatile chiral building blocks like pyrrolidine and piperidine derivatives, which are significant in the synthesis of various alkaloids (Hirai, Terada, Yamazaki, & Momose, 1992).

3. Involvement in the Synthesis of Novel Diuretics

Ethyl 2-(piperidin-4-ylidene)acetate has been implicated in the synthesis of novel diuretics. One such example is Etozolin, where this compound plays a significant role in its chemical structure. Research on Etozolin shows its potent diuretic properties, indicating the importance of ethyl 2-(piperidin-4-ylidene)acetate in medicinal chemistry and pharmacology (Satzinger, 1977).

4. Contribution to Antimicrobial and Antifungal Research

This compound has also been used in the synthesis of various molecules with potential antimicrobial and antifungal activities. The synthesis of compounds like ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, which was characterized for its antimicrobial activity, showcases the relevance of ethyl 2-(piperidin-4-ylidene)acetate in the development of new antimicrobial agents (Kariyappa, Shivalingegowda, Achutha, & Krishnappagowda, 2016).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P338, P351 . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Piperidine derivatives, including “Ethyl 2-(piperidin-4-ylidene)acetate”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

ethyl 2-piperidin-4-ylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYPMPDBKBYGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595656
Record name Ethyl (piperidin-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(piperidin-4-ylidene)acetate

CAS RN

315203-51-1
Record name Ethyl (piperidin-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (2.6 g) in 30 ml of tetrahydrofuran, cooled to 0° C. and kept under nitrogen atmosphere, 13 ml of triethylphosphonoacetate, dissolved in 10 ml of tetrahydrofuran are added dropwise. The temperature is then brought to room temperature and the stirring is continued for 30 minutes. The mixture is again cooled to 0° C. and it is added dropwise with a solution obtained by adding portionwise to a solution of 4-piperidone monohydrate hydrochloride (10 g) in THF 2.6 g of sodium hydride, filtered to eliminate the sodium chloride which formed. At the end of the addition, the temperature is brought to room temperature and the stirring is continued for 20 hours. The solvent is then evaporated under reduced pressure and the residue is redissolved in ethyl acetate and washed with 1 N hydrochloric acid. The aqueous phase is extracted with ethyl acetate and chloroform, then it is basified to pH=9-10 by adding 20% sodium hydroxide and it is extractedb with chloroform. The aqueous phase is then salted and extracted again with chloroform three times. The pooled extracts are dried over sodium sulfate and evaporated to give 7.1 g of the product as a yellow oil.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
triethylphosphonoacetate
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (2.6 g) in 30 ml of tetrahydrofuran, cooled to 0° C. and kept under nitrogen atmosphere, 13 ml of triethylphosphonoacetate, dissolved in 10 ml of tetahydrofuran, are added dropwise. The temperature is then brought to room temperature and the stirring is continued for 30 minutes. The mixture is again cooled to 0° C. and it is added dropwise with a solution obtained by adding portionwise to a solution of 4-piperidone monohydrate hydrochloride (10 g) in THF 2.6 g of sodium hydride filtered to eliminate the sodium chloride which formed. At the end of the addition, the temperature is brought to room temperature and the stirring is continued for 20 hours. The solvent is then evaporated under reduced pressure and the residue is redissolved in ethyl acetate and washed with 1 N hydrochloric acid. The aqueous phase is extracted with ethyl acetate and chloroform, then it is basified to pH=9-10 by adding 20% sodium hydroxide and it is extracted with chloroform. The aqueous phase is then salted and extracted again with chloroform three times. The pooled extracts are dried over sodium sulfate and evaporated to give 7.1 g of the product as a yellow oil.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
triethylphosphonoacetate
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(piperidin-4-ylidene)acetate
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Citations

For This Compound
1
Citations
X Li, J Han, S Bujaranipalli, J He, EY Kim, H Kim… - European Journal of …, 2022 - Elsevier
The neurofibrillary tangles (NFTs) formed from hyperphosphorylation of tau protein are closely associated with Alzheimer's disease (AD). O-GlcNAcylation of tau can negatively regulate …

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